Technical Guide: cis-5,6-Dimethyldihydrouracil – Structure, Synthesis, and Properties
Technical Guide: cis-5,6-Dimethyldihydrouracil – Structure, Synthesis, and Properties
Executive Summary
cis-5,6-Dimethyldihydrouracil (cis-DMeDHU) is a reduced pyrimidine derivative and a critical reference standard in the study of pyrimidine catabolism. Structurally, it represents the hydrogenation product of 5,6-dimethyluracil, characterized by the saturation of the C5-C6 double bond and the syn-orientation of the methyl substituents.
In drug development, this compound serves as a vital probe for Dihydropyrimidine Dehydrogenase (DPD) activity. As DPD is the rate-limiting enzyme in the clearance of fluoropyrimidine drugs (e.g., 5-Fluorouracil), understanding the kinetics and stereochemistry of methylated analogues like cis-DMeDHU provides mechanistic insights into enzyme substrate specificity and metabolic stability.
Chemical Architecture & Stereochemistry
Structural Identity
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IUPAC Name: cis-5,6-dimethyl-dihydro-pyrimidine-2,4(1H,3H)-dione
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Molecular Formula: C₆H₁₀N₂O₂[1]
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Molecular Weight: 142.16 g/mol
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Core Scaffold: Dihydropyrimidine-2,4-dione (Dihydrouracil)
Stereochemical Conformation
Unlike the planar aromatic uracil ring, the dihydrouracil ring is non-planar. The saturation of C5 and C6 converts these carbons from sp² to sp³ hybridization, forcing the ring into a half-chair (sofa) or twisted boat conformation to relieve torsional strain.
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cis-Configuration: In the cis isomer, the methyl groups at C5 and C6 are oriented on the same face of the ring.
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Conformational Equilibrium: To minimize 1,2-steric strain (gauche interaction) between the two methyl groups and the adjacent carbonyl/amine functionalities, the ring puckers. The cis-substituents typically adopt a pseudo-axial/pseudo-equatorial (a', e') arrangement. This contrasts with the trans isomer, which would prefer a diequatorial conformation.
Physicochemical Properties
| Property | Value / Description | Note |
| Physical State | White Crystalline Solid | Hygroscopic tendency |
| Melting Point | > 200°C (Decomp.) | High lattice energy typical of cyclic ureas |
| Solubility | Soluble in Water, DMSO, MeOH | Polar amide/imide functionalities |
| pKa | ~11.5 – 12.0 | Weakly acidic imide proton (N3-H) |
| LogP | ~ -0.5 to -0.8 | Hydrophilic |
Synthesis & Purification Protocol
The synthesis of cis-5,6-dimethyldihydrouracil is achieved via the catalytic hydrogenation of 5,6-dimethyluracil. The stereoselectivity is governed by the syn-addition mechanism of heterogeneous catalysis, where hydrogen adds to the less hindered face of the adsorbed alkene.
Reaction Scheme (Graphviz)
Figure 1: Catalytic hydrogenation pathway favoring the cis-diastereomer via syn-addition.
Detailed Methodology
Reagents:
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Substrate: 5,6-Dimethyluracil (CAS 26305-13-5)
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Catalyst: 5% or 10% Palladium on Carbon (Pd/C) or Rhodium on Alumina (Rh/Al₂O₃)
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Solvent: Methanol or Water (degassed)[2]
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Hydrogen Source: H₂ gas (balloon or Parr shaker)
Protocol:
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Preparation: Dissolve 1.0 g (7.1 mmol) of 5,6-dimethyluracil in 50 mL of methanol. If solubility is poor, add water (up to 20% v/v) and warm slightly.
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Catalyst Addition: Under an inert argon atmosphere, carefully add 100 mg (10 wt%) of Pd/C catalyst.
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Critical Control: Ensure the catalyst is wet with solvent before exposure to H₂ to prevent ignition.
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Hydrogenation: Purge the vessel with H₂ gas three times. Pressurize to 40–50 psi (3–4 bar) in a Parr shaker. Agitate at Room Temperature (25°C) for 12–24 hours.
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Monitoring: Monitor reaction progress by UV spectroscopy (disappearance of the uracil absorption band at ~265 nm). Dihydrouracils have negligible UV absorption above 220 nm.
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Work-up: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with warm methanol.
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Isolation: Concentrate the filtrate under reduced pressure to yield a white solid.
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Purification: Recrystallize from Ethanol/Water (9:1) to obtain pure cis-5,6-dimethyldihydrouracil.
Biological Context: Metabolic Pathway
The biological significance of cis-DMeDHU lies in its relationship with Dihydropyrimidine Dehydrogenase (DPD) , the enzyme responsible for the catabolism of endogenous uracil and thymine, as well as the drug 5-Fluorouracil (5-FU).
Mechanism of Action
DPD contains flavin (FAD/FMN) and iron-sulfur clusters that facilitate the transfer of electrons from NADPH to the C5-C6 double bond.
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Substrate Specificity: DPD is stereoselective. For 5,6-dimethyluracil, the enzymatic reduction yields the cis isomer (specifically the (5R,6S) or (5S,6R) enantiomer depending on binding orientation), analogous to the conversion of Thymine to Dihydrothymine.
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Clinical Relevance: High levels of dihydrouracils in plasma/urine indicate high DPD activity, while low levels suggest DPD deficiency—a critical biomarker for preventing 5-FU toxicity.
Pathway Diagram (Graphviz)
Figure 2: Catabolic pathway of 5,6-dimethyluracil mediated by DPD.
Analytical Characterization
To validate the synthesis of the cis isomer over the trans isomer, ¹H NMR is the primary tool.
NMR Spectroscopy (Predicted/Literature Consensus)
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Solvent: DMSO-d₆ or D₂O.
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H5 and H6 Signals:
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The methine protons at C5 and C6 appear as complex multiplets due to coupling with the methyl groups and each other.
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Coupling Constant (³J₅,₆): This is the diagnostic parameter.
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cis-isomer: typically ³J₅,₆ ≈ 3–5 Hz (gauche/synclinal relationship).
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trans-isomer: typically ³J₅,₆ ≈ 9–12 Hz (antiperiplanar relationship).
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Methyl Groups: Two doublets (due to coupling with H5/H6) in the 1.0–1.3 ppm range.
Mass Spectrometry
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ESI-MS (+): [M+H]⁺ peak at m/z 143.1.
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Fragmentation: Loss of HNCO (43 Da) is a common fragmentation pathway for dihydrouracils.
References
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Stenutz, R. (2020). 5,6-Dihydrouracil: Structure and Properties. Stenutz.eu. Link
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ChemicalBook. (2023). cis-5,6-Dimethyl-5,6-dihydrouracil Product Description. ChemicalBook. Link
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Elad, D., & Rosenthal, I. (1968).[3] Photochemical hydrogenation of uracil and 1,3-dimethyluracil. Chemical Communications.[3] Link
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PubChem. (2024). 5,6-Dimethyluracil Compound Summary. National Library of Medicine. Link
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BenchChem. (2025).[4][5] Synthesis of Diaminouracils and Derivatives. BenchChem Technical Guides. Link
Sources
- 1. cis-5,6-Dimethyl-5,6-dihydrouracil [m.chemicalbook.com]
- 2. Hydrogenation of the Exocyclic Olefinic Bond at C-16/C-17 Position of ent-Kaurane Diterpene Glycosides of Stevia rebaudiana Using Various Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photochemical hydrogenation of uracil and 1,3-dimethyluracil - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
